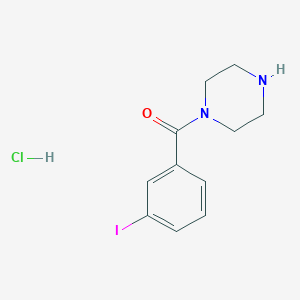

(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride

Description

(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride is a piperazine derivative characterized by a methanone group bridging a piperazine ring and a 3-iodophenyl substituent, with a hydrochloride counterion enhancing solubility. The iodine atom at the meta position of the phenyl ring may confer unique electronic and steric properties, influencing binding affinity and metabolic stability compared to other halogen or substituent variants.

Properties

IUPAC Name |

(3-iodophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTIDSQHQVQYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on Aromatic Halides

One of the most common methods involves the nucleophilic substitution of a halogenated aromatic compound with piperazine derivatives:

- Starting Material: 3-iodo-phenyl halides (e.g., 3-iodo-phenyl chlorides or bromides).

- Reaction Conditions: The aromatic halide is reacted with excess piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or isopropanol, often at elevated temperatures (around 100-120°C).

- Procedure:

- Dissolve 3-iodo-phenyl halide in the solvent.

- Add an excess of piperazine.

- Heat under reflux with stirring for 12-24 hours.

- The reaction progress is monitored via thin-layer chromatography (TLC).

- Outcome: Formation of the N-alkylated piperazine derivative with the iodine on the phenyl ring.

This method aligns with procedures reported for similar compounds, where aromatic halides undergo nucleophilic aromatic substitution (SNAr) with piperazine to form the core structure.

Amide Bond Formation via Acyl Chlorides or Anhydrides

Following the formation of the piperazine-phenyl intermediate, the next step involves acylation to introduce the methanone linkage:

- Preparation of the Acyl Chloride:

- The appropriate phenyl precursor is converted to a phenyl acyl chloride using reagents like thionyl chloride or oxalyl chloride.

- Reaction Conditions:

- The piperazine derivative is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

- The acyl chloride is added dropwise at low temperatures (0-5°C) to control exothermicity.

- The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

- Outcome:

- Formation of the (3-iodophenyl)-piperazin-1-yl-methanone intermediate through nucleophilic acyl substitution.

This approach is consistent with standard amide synthesis techniques used in medicinal chemistry.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

- Procedure:

- Dissolve the free base in a minimal amount of anhydrous organic solvent such as ethanol or isopropanol.

- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.

- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

This process ensures the compound’s stability and enhances its solubility for biological applications.

Alternative Synthetic Route: Multi-step Synthesis via Intermediate Compounds

Some methods involve multi-step synthesis starting from simpler aromatic compounds:

- Step 1: Synthesis of the iodinated phenyl precursor via electrophilic iodination.

- Step 2: Nucleophilic substitution with piperazine.

- Step 3: Oxidation or functionalization to form the methanone linkage, often using reagents like phosgene or oxalyl chloride.

- Step 4: Salt formation as described above.

This route allows for greater control over each step and the incorporation of specific functional groups.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-iodo-phenyl halide | Piperazine | DMF / Isopropanol | Reflux (100-120°C), 12-24 hrs | Variable | Common for aromatic substitution |

| Acylation | Piperazine derivative, acyl chloride | Thionyl chloride / Oxalyl chloride | Dichloromethane | 0-5°C to room temp | Moderate to high | Forms the methanone linkage |

| Salt formation | Free base | HCl gas / HCl solution | Ethanol / Isopropanol | Room temp | Quantitative | Stabilizes compound as hydrochloride salt |

Research Findings and Notes

- Efficiency and Yield:

- The nucleophilic substitution method generally yields 50-80%, depending on the substituents and reaction conditions.

- Acylation steps tend to have higher yields (70-90%) when performed under controlled conditions.

- Reaction Optimization:

- Elevated temperatures increase reaction rates but may cause side reactions; thus, temperature control is critical.

- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency.

- Purification Techniques:

- Crystallization from suitable solvents (e.g., ethanol, isopropanol) is standard.

- Chromatography (TLC, HPLC) is employed for purity assessment.

Chemical Reactions Analysis

Types of Reactions

(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride typically involves the reaction of 3-iodoaniline with piperazine. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is purified through recrystallization or chromatography techniques.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form corresponding N-oxides.

- Reduction: The ketone group can be converted to an alcohol.

- Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound is utilized to investigate the interactions of piperazine derivatives with various biological targets. It acts as a probe to explore binding sites and enzyme activity, contributing to the understanding of biochemical pathways.

Medicinal Applications

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Research indicates its application in developing new drugs targeting specific diseases or conditions, particularly in oncology and neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various therapeutic contexts:

- Anticancer Activity: In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, indicating potential as an anticancer agent .

- Neuropharmacological Effects: Research has suggested that compounds similar to this compound may act as dopamine receptor agonists, which could be beneficial in treating Parkinson's disease .

- Mechanism of Action: The mechanism involves interactions with specific molecular targets such as enzymes or receptors. The piperazine ring interacts with active sites while the 3-iodophenyl group enhances binding affinity through halogen bonding.

Industrial Applications

In industrial contexts, this compound can be utilized in producing pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes, enhancing its applicability across different sectors.

Mechanism of Action

The mechanism of action of (3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active sites of enzymes, while the 3-iodophenyl group can enhance binding affinity through halogen bonding. The methanone group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazin-1-yl-methanone Derivatives

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Aromatic System Diversity : Pyridinyl () and benzodioxin () modifications introduce heteroatoms or fused rings, altering electron distribution and steric bulk relative to the simple phenyl group.

Challenges :

Key Findings :

- Iodine Superiority : The 3-iodo derivative in exhibited ~3-fold greater potency than its 4-chloro counterpart, highlighting the meta-halogen’s advantage in target engagement.

- Nitro groups () may enhance electron-withdrawing effects but could reduce metabolic stability compared to halogens.

Commercial Availability and Stability Considerations

- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-methanone HCl is discontinued (), possibly due to synthesis challenges or instability.

- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazin-1-yl-methanone HCl remains available (), indicating better commercial viability.

Biological Activity

(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring, a methanone moiety, and a 3-iodophenyl group, which contribute to its biological activity. The presence of iodine enhances the compound's reactivity and binding affinity through halogen bonding, making it a valuable tool for studying biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites on enzymes, while the 3-iodophenyl group increases binding affinity. The methanone group is also likely to participate in hydrogen bonding, further enhancing the compound's biological activity.

Research Applications

This compound is primarily utilized in biological research to investigate the interactions of piperazine derivatives with various biological targets. It serves as a probe for studying enzyme binding sites and receptor activity, which can lead to insights into drug design and development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Research indicates that it may play a role in developing new drugs targeting specific diseases, particularly those involving enzyme modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Iodophenyl)-piperazin-1-yl-methanone hydrochloride | Iodine at para position | Similar binding properties but different receptor specificity |

| (3-Bromophenyl)-piperazin-1-yl-methanone hydrochloride | Bromine instead of iodine | Reduced binding affinity compared to iodine derivative |

| (3-Chlorophenyl)-piperazin-1-yl-methanone hydrochloride | Chlorine instead of iodine | Lower reactivity than iodine derivative |

The unique presence of the iodine atom in this compound significantly influences its chemical reactivity and biological activity compared to its bromine and chlorine analogs.

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- EphA2 Receptor Agonists : Research indicates that related piperazine derivatives can act as agonists for EphA2 receptors, which are implicated in cancer progression. The structural modifications involving the piperazine moiety have shown promising results in inhibiting cancer cell proliferation .

- Antiproliferative Activity : Studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Guidance : A condensation reaction between 3-iodophenyl precursors and piperazine derivatives is typical. Key parameters include:

-

Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) and potassium iodide to enhance reactivity .

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux (≤150°C) .

-

Purification : Recrystallization from ethanol or methanol yields high-purity product .

Synthetic Method Conditions Yield Reference Condensation reaction Phase-transfer catalyst, KI, DMF, 150°C ~70–85%

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor binding affinity of this compound?

- Methodological Guidance :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for serotonin (5-HT) or dopamine receptors. Include controls for non-specific binding .

- Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to receptor active sites .

- Off-Target Screening : Test against GPCR panels (e.g., β-adrenergic, histamine receptors) to assess selectivity .

Q. What analytical techniques are most effective for resolving contradictions in purity assessments across different batches?

- Methodological Guidance :

-

HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

-

Mass Spectrometry (MS) : High-resolution LC-MS (ESI+) identifies degradation products or synthetic byproducts .

-

Elemental Analysis : Confirm iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to validate stoichiometry .

Analytical Technique Key Parameters Application Reference HPLC-PDA C18 column, 0.1% TFA in mobile phase Purity quantification LC-MS ESI+ mode, m/z 300–500 Impurity identification

Q. How should researchers address discrepancies in pharmacological activity data across different in vitro models?

- Methodological Guidance :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability .

- Stability Testing : Monitor compound degradation in assay buffers (pH 7.4, 37°C) using HPLC to ensure consistent dosing .

- Structural Confirmation : Verify batch consistency via H/C NMR and X-ray crystallography (if crystalline) .

Data Contradiction Analysis

- Case Study : Conflicting IC values in serotonin receptor binding assays may arise from:

- Batch Variability : Impurities (e.g., dehalogenated byproducts) can alter activity. Use LC-MS to correlate impurity profiles with bioactivity .

- Receptor Heterogeneity : Splice variants or post-translational modifications in receptor subtypes may affect binding kinetics. Validate models with orthogonal assays (e.g., functional cAMP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.